L-(+)-Arabinose
L-(+)-Arabinose
Beta-L-ribopyranose is a L-ribopyranose with a beta-configuration at the anomeric position. It is an enantiomer of a beta-D-ribopyranose.
Brand Name:
Vulcanchem
CAS No.:
87-72-9
VCID:
VC21111231
InChI:
InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3-,4-,5-/m0/s1
SMILES:
C1C(C(C(C(O1)O)O)O)O
Molecular Formula:
C5H10O5
Molecular Weight:
150.13 g/mol
L-(+)-Arabinose
CAS No.: 87-72-9
Cat. No.: VC21111231
Molecular Formula: C5H10O5
Molecular Weight: 150.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Beta-L-ribopyranose is a L-ribopyranose with a beta-configuration at the anomeric position. It is an enantiomer of a beta-D-ribopyranose. |
|---|---|
| CAS No. | 87-72-9 |
| Molecular Formula | C5H10O5 |
| Molecular Weight | 150.13 g/mol |
| IUPAC Name | (2S,3S,4S,5S)-oxane-2,3,4,5-tetrol |
| Standard InChI | InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3-,4-,5-/m0/s1 |
| Standard InChI Key | SRBFZHDQGSBBOR-FCAWWPLPSA-N |
| Isomeric SMILES | C1[C@@H]([C@@H]([C@@H]([C@H](O1)O)O)O)O |
| SMILES | C1C(C(C(C(O1)O)O)O)O |
| Canonical SMILES | C1C(C(C(C(O1)O)O)O)O |
| Melting Point | 158 - 160 °C |
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